molecular formula C8H18ClNO3 B2423428 (S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride CAS No. 1821839-04-6

(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride

Cat. No.: B2423428
CAS No.: 1821839-04-6
M. Wt: 211.69
InChI Key: AUHBFDKEUBKBOY-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride is a chiral compound often used in organic synthesis and pharmaceutical research. This compound is notable for its role as an intermediate in the synthesis of various biologically active molecules. Its structure includes a tert-butyl ester group, an amino group, and a methoxy group, making it a versatile building block in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with (S)-2-amino-3-methoxypropanoic acid.

    Esterification: The carboxylic acid group of (S)-2-amino-3-methoxypropanoic acid is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often with alkyl halides or acyl chlorides.

    Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the amino group can be reduced to form primary amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of substituted amines or amides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of (S)-2-amino-3-methoxypropanoic acid.

Scientific Research Applications

(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of amino acid derivatives and peptides.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chiral center allows for enantioselective interactions, which are crucial in the development of drugs with specific therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride: The enantiomer of the compound, with different biological activity.

    tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.

    tert-Butyl 2-amino-3-methoxybutanoate hydrochloride: Similar structure but with an additional carbon in the backbone.

Uniqueness

(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer. The presence of the methoxy group also imparts distinct chemical reactivity and properties, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-methoxypropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-7(10)6(9)5-11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHBFDKEUBKBOY-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(COC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](COC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.